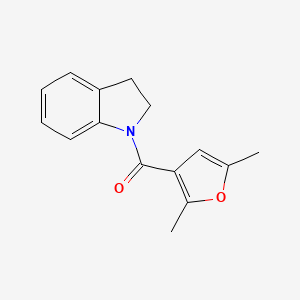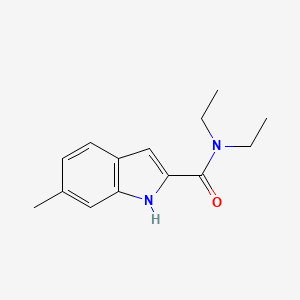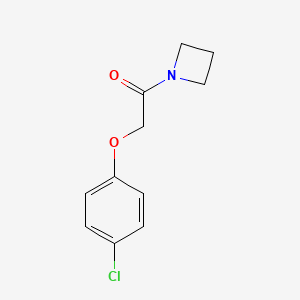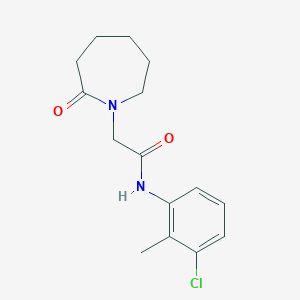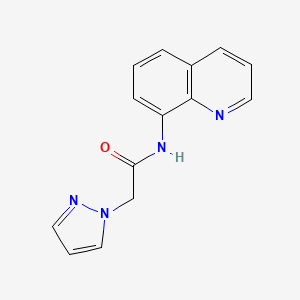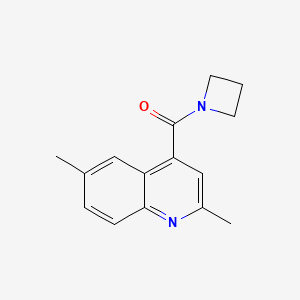
1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone, also known as ADE, is a chemical compound that has been extensively studied for its potential in various scientific research applications. ADE is a synthetic compound that belongs to the class of ketones and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone has been shown to have various biochemical and physiological effects, including its ability to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone also has some limitations, including its limited solubility in water and its potential to form adducts with other compounds.
Zukünftige Richtungen
There are several future directions for the study of 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone, including its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases. 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone could also be further studied for its potential as a building block for the synthesis of other compounds. Additionally, the mechanism of action of 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone could be further elucidated to better understand its potential in various scientific research applications.
In conclusion, 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone is a synthetic compound that has been extensively studied for its potential in various scientific research applications. The synthesis of 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone can be achieved using various methods, and it has been studied for its potential as an anti-inflammatory agent and in the treatment of cancer and other diseases. 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone has several advantages for lab experiments, including its ease of synthesis and low toxicity, but it also has some limitations. There are several future directions for the study of 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone, including its potential as a therapeutic agent and its use as a building block for the synthesis of other compounds.
Synthesemethoden
The synthesis of 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone can be achieved using various methods, including the reaction of 2,6-dimethylphenol with 1-chloro-2-(azetidin-1-yl)ethanone in the presence of a base. Another method involves the reaction of 2,6-dimethylphenol with 1-(azetidin-1-yl)ethanone in the presence of a base and an oxidizing agent. The yield and purity of 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone can be improved by using a suitable purification method.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone has been studied for its potential in various scientific research applications, including its use as a building block for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone has also been studied for its potential as an anti-inflammatory agent, as well as its potential in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
1-(azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-5-3-6-11(2)13(10)16-9-12(15)14-7-4-8-14/h3,5-6H,4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORXRDLQMMAXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


